molecular formula C16H19F3N2O4 B10949938 2-(3,4-diethoxyphenyl)-1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone

2-(3,4-diethoxyphenyl)-1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone

Cat. No.: B10949938
M. Wt: 360.33 g/mol
InChI Key: MLMVQNUBITVCQT-UHFFFAOYSA-N
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Description

2-(3,4-DIETHOXYPHENYL)-1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a pyrazole ring

Preparation Methods

The synthesis of 2-(3,4-DIETHOXYPHENYL)-1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfone.

    Attachment of the phenyl group: This can be done through a Friedel-Crafts acylation reaction using an appropriate phenyl derivative.

    Final assembly: The final step involves the coupling of the intermediate compounds under controlled conditions to form the target molecule.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques .

Chemical Reactions Analysis

2-(3,4-DIETHOXYPHENYL)-1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(3,4-DIETHOXYPHENYL)-1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-DIETHOXYPHENYL)-1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and metabolic stability, while the pyrazole ring can interact with active sites of enzymes, leading to inhibition or modulation of their activity. These interactions can affect various cellular pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar compounds to 2-(3,4-DIETHOXYPHENYL)-1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE include:

The uniqueness of 2-(3,4-DIETHOXYPHENYL)-1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H19F3N2O4

Molecular Weight

360.33 g/mol

IUPAC Name

2-(3,4-diethoxyphenyl)-1-[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone

InChI

InChI=1S/C16H19F3N2O4/c1-3-24-12-6-5-11(9-13(12)25-4-2)10-14(22)21-15(23,7-8-20-21)16(17,18)19/h5-6,8-9,23H,3-4,7,10H2,1-2H3

InChI Key

MLMVQNUBITVCQT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)N2C(CC=N2)(C(F)(F)F)O)OCC

Origin of Product

United States

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